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molecular formula C10H15NO B8517272 4-Amino-2,6-diethylphenol

4-Amino-2,6-diethylphenol

Cat. No. B8517272
M. Wt: 165.23 g/mol
InChI Key: APCYWMCOXOKKCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05047555

Procedure details

Under ice-cooling, 128 mg of 2-thienylcarboxylic acid is dissolved in 3 ml of acetonitrile, and to the resultant solution are added 303 mg of triethylamine, then 207 mg of diethylphosphorochloridate. After the mixture is stirred for 30 minutes, 201 mg of 4-amino-2,6-diethylphenol is added and the reaction mixture is stirred at room temperature. After completion of the reaction, ice chips are added, and then an aqueous 5 % sodium hydrogen carbonate is added. The crystals precipitated are collected by filtration, washed with isopropyl ether and the residue is recrystallized from ethyl acetate to give 150 mg of 4-(2-thienylcarbonyl)amino-2,6-diethylphenol as white crystals.
Quantity
128 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
303 mg
Type
solvent
Reaction Step Two
Quantity
207 mg
Type
reactant
Reaction Step Three
Quantity
201 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([OH:8])=O.C(OP(Cl)(=O)OCC)C.[NH2:18][C:19]1[CH:24]=[C:23]([CH2:25][CH3:26])[C:22]([OH:27])=[C:21]([CH2:28][CH3:29])[CH:20]=1.C(=O)([O-])O.[Na+]>C(#N)C.C(N(CC)CC)C>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([NH:18][C:19]1[CH:20]=[C:21]([CH2:28][CH3:29])[C:22]([OH:27])=[C:23]([CH2:25][CH3:26])[CH:24]=1)=[O:8] |f:3.4|

Inputs

Step One
Name
Quantity
128 mg
Type
reactant
Smiles
S1C(=CC=C1)C(=O)O
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
303 mg
Type
solvent
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
207 mg
Type
reactant
Smiles
C(C)OP(OCC)(=O)Cl
Step Four
Name
Quantity
201 mg
Type
reactant
Smiles
NC1=CC(=C(C(=C1)CC)O)CC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
After the mixture is stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Under ice-cooling
STIRRING
Type
STIRRING
Details
the reaction mixture is stirred at room temperature
CUSTOM
Type
CUSTOM
Details
After completion of the reaction, ice chips
ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
The crystals precipitated
FILTRATION
Type
FILTRATION
Details
are collected by filtration
WASH
Type
WASH
Details
washed with isopropyl ether
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
S1C(=CC=C1)C(=O)NC1=CC(=C(C(=C1)CC)O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg
YIELD: CALCULATEDPERCENTYIELD 54.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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